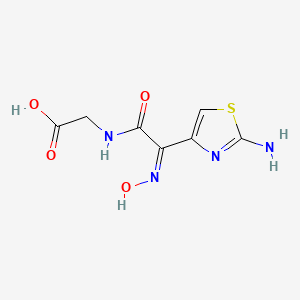
Thiazolylacetyl glycine oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolylacetyl glycine oxime is a chemical compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 g/mol . It is a derivative of glycine oxime, featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its role as an impurity in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolylacetyl glycine oxime can be synthesized through the reaction of glycine oxime with thiazolylacetyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Thiazolylacetyl glycine oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazolylacetyl glycine oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazolylacetyl glycine oxime involves its interaction with specific molecular targets and pathways. As an oxime derivative, it can act as a nucleophile, participating in various chemical reactions. In the context of its role in the synthesis of Cefdinir, it contributes to the formation of the β-lactam ring, which is crucial for the antibiotic activity of Cefdinir .
Comparison with Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar oxime group.
Ceftizoxime: A cephalosporin antibiotic with a similar structure.
Uniqueness: this compound is unique due to its specific structure, which includes both a thiazole ring and an oxime group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of antibiotics like Cefdinir .
Biological Activity
Thiazolylacetyl glycine oxime is a compound that has garnered attention due to its biological activity and potential applications in pharmaceuticals, particularly as an impurity in the antibiotic Cefdinir. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
This compound, with the CAS number 178949-03-6, has the molecular formula C7H8N4O4S and a molecular weight of 246.24 g/mol. Its structure includes a thiazole ring, which is significant for its biological properties.
| Property | Value |
|---|---|
| CAS Number | 178949-03-6 |
| Molecular Formula | C7H8N4O4S |
| Molecular Weight | 246.24 g/mol |
| Purity | ≥ 97% |
This compound exhibits biological activity primarily through its interaction with bacterial enzymes. It acts as an inhibitor of certain beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This inhibition enhances the efficacy of antibiotics like Cefdinir against resistant strains.
Pharmacological Studies
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can enhance the activity of Cefdinir against resistant bacterial strains, making it a valuable compound in antibiotic formulations .
- Toxicological Assessment : Toxicological studies have assessed the safety profile of this compound. Results indicate a low toxicity level in mammalian cells, suggesting its potential for therapeutic use without significant adverse effects .
Case Studies
A notable study conducted by Wang et al. (2021) focused on the synthesis and biological evaluation of this compound as an impurity in Cefdinir. The study found that:
- Inhibition of Beta-Lactamases : The compound effectively inhibited multiple types of beta-lactamases, thus restoring the activity of Cefdinir against resistant bacterial strains.
- Quality Control Implications : The presence of this compound as an impurity necessitates rigorous quality control measures in pharmaceutical manufacturing to ensure therapeutic efficacy .
Properties
CAS No. |
178949-03-6 |
|---|---|
Molecular Formula |
C7H8N4O4S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |
InChI Key |
JFHNSSMBYZTXNM-VZUCSPMQSA-N |
SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















